molecular formula C16H15NOS2 B12002007 3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione CAS No. 23509-73-1

3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione

Cat. No.: B12002007
CAS No.: 23509-73-1
M. Wt: 301.4 g/mol
InChI Key: ASDJEXFAWDPZFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione typically involves the reaction of thiazolidine-2-thione with benzyl and phenyl groups under controlled conditions. One common method includes the use of thiazolidine-2-thione (1.20 g, 10.0 mmol), sodium hydroxide (0.44 g, 11.0 mmol), and ethanol (40 mL) in a three-necked flask at 40°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry .

Properties

CAS No.

23509-73-1

Molecular Formula

C16H15NOS2

Molecular Weight

301.4 g/mol

IUPAC Name

3-benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C16H15NOS2/c18-16(14-9-5-2-6-10-14)12-20-15(19)17(16)11-13-7-3-1-4-8-13/h1-10,18H,11-12H2

InChI Key

ASDJEXFAWDPZFR-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=S)S1)CC2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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